molecular formula C11H7F6NO B2772513 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole CAS No. 2375273-23-5

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole

Cat. No.: B2772513
CAS No.: 2375273-23-5
M. Wt: 283.173
InChI Key: GRQFIYAKXMGZAI-UHFFFAOYSA-N
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Description

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole is a fluorinated indole derivative known for its unique chemical properties. This compound is characterized by the presence of trifluoromethoxy and trifluoroethyl groups attached to the indole core, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole typically involves the following steps:

Chemical Reactions Analysis

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups with other substituents. Common reagents include halogens, alkylating agents, and nucleophiles[][2].

Scientific Research Applications

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It finds applications in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole can be compared with other fluorinated indole derivatives:

Properties

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO/c12-9(19-11(15,16)17)10(13,14)18-6-5-7-3-1-2-4-8(7)18/h1-6,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQFIYAKXMGZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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